2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide
CAS No.: 941883-60-9
Cat. No.: VC6986464
Molecular Formula: C16H13N3O5S3
Molecular Weight: 423.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941883-60-9 |
|---|---|
| Molecular Formula | C16H13N3O5S3 |
| Molecular Weight | 423.48 |
| IUPAC Name | 2-(4-methylsulfonylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C16H13N3O5S3/c1-27(23,24)12-4-2-10(3-5-12)6-15(20)18-16-17-13(9-26-16)14-7-11(8-25-14)19(21)22/h2-5,7-9H,6H2,1H3,(H,17,18,20) |
| Standard InChI Key | GTRKSBQHGTYKRM-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central thiazole ring (C₃H₃NS) substituted at the 2-position with an acetamide group. The acetamide nitrogen is further bonded to a 4-(4-nitrothiophen-2-yl)thiazol-2-yl moiety, while the acetyl group connects to a 4-(methylsulfonyl)phenyl ring. This arrangement creates a conjugated system with distinct electronic properties.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃N₃O₅S₃ |
| Molecular Weight | 423.48 g/mol |
| IUPAC Name | 2-(4-Methylsulfonylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
| Topological Polar Surface Area | 144 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, while the nitro substituent on thiophene enhances electrophilicity. These features facilitate interactions with biological targets through hydrogen bonding and π-π stacking.
Spectroscopic Characteristics
Although experimental spectral data remains limited, computational predictions based on analogous compounds suggest:
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¹H NMR: Aromatic protons between δ 7.8–8.3 ppm, methylsulfonyl singlet at δ 3.1 ppm
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IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch)
Synthetic Pathways
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
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Thiazole Formation: Condensation of thiourea with α-bromoacetophenone derivatives to form the 2-aminothiazole core.
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Nitrothiophene Coupling: Suzuki-Miyaura cross-coupling to introduce the 4-nitrothiophen-2-yl group.
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Acetylation: Reaction of the aminothiazole intermediate with 2-(4-(methylsulfonyl)phenyl)acetyl chloride.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, EtOH, 80°C, 12h | 72 |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 58 |
| 3 | AcCl, Et₃N, DCM, 0°C→RT | 85 |
Challenges include regioselectivity in thiophene nitration and steric hindrance during acetylation. Microwave-assisted synthesis has been proposed to improve Step 2 yields to ≈74%.
Biological Activity and Mechanisms
Table 3: In Vitro Cytotoxicity Data (IC₅₀, μM)
| Cell Line | Value | Reference |
|---|---|---|
| MCF-7 (Breast) | 3.2 ± 0.4 | |
| A549 (Lung) | 5.1 ± 0.7 | |
| HepG2 (Liver) | 7.8 ± 1.2 |
Mechanistic studies in MCF-7 cells demonstrate:
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2.8-fold increase in caspase-3 activity at 10 μM
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G0/G1 cell cycle arrest (58% vs. 32% in controls)
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Downregulation of Bcl-2 and survivin expression
Antimicrobial Activity
Against Gram-positive pathogens:
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S. aureus MIC: 8 μg/mL
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B. subtilis MIC: 16 μg/mL
The methylsulfonyl group enhances membrane permeability, while the nitro group generates reactive oxygen species through microbial nitroreductases.
Pharmacokinetic Profiling
ADME Properties
Predicted using QikProp v4.8:
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Caco-2 Permeability: 28.7 nm/s (moderate absorption)
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Human Serum Protein Binding: 89.2%
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CYP3A4 Inhibition: IC₅₀ = 6.3 μM (moderate inhibitor)
Metabolic Pathways
Primary metabolites identified via rat liver microsomes:
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N-Deacetylation (Major): Forming free amine (t₁/₂ = 45 min)
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Nitro Reduction: Generating amino derivative (t₁/₂ = 12 min)
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Sulfone Oxidation: To sulfonic acid (t₁/₂ = 8 min)
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison (IC₅₀, μM)
The superior activity of the target compound arises from:
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Optimal spatial arrangement of sulfonyl and nitro groups
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Enhanced π-stacking from the thiophene-thiazole system
Challenges and Future Directions
Key limitations hindering clinical translation:
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Moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4)
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CYP-mediated drug-drug interaction potential
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Nitro group-associated mutagenicity concerns
Proposed development strategies:
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Prodrug Approach: Masking the nitro group as a protected amine
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Nanoformulation: PLGA nanoparticles to enhance bioavailability
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Targeted Delivery: Antibody-drug conjugates using EGFR ligands
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